molecular formula C20H17NS2 B383089 2-(Thiophen-2-yl)-4-(p-tolyl)-2,3-dihydrobenzo[b][1,4]thiazepine CAS No. 379252-62-7

2-(Thiophen-2-yl)-4-(p-tolyl)-2,3-dihydrobenzo[b][1,4]thiazepine

Cat. No. B383089
CAS RN: 379252-62-7
M. Wt: 335.5g/mol
InChI Key: IPUCXLBMGQDZTH-UHFFFAOYSA-N
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Description

“2-(Thiophen-2-yl)-4-(p-tolyl)-2,3-dihydrobenzo[b][1,4]thiazepine” is a chemical compound that belongs to the class of thiophene-based analogs . Thiophene-based analogs have been of interest to a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Some typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The molecular formula of “2-(Thiophen-2-yl)-4-(p-tolyl)-2,3-dihydrobenzo[b][1,4]thiazepine” is C20H17NS2 .


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse. For instance, in 2015, Southern and co-workers utilized 1,4-dithiane-2,5-diol for 3-nitro-2-substituted thiophenes . In a similar route, Wang developed cycloaddition of 1,4-dithiane-2,5-diol 108 with several ynals 109 in one step that produced 2-substituted thiophene 3-carbaldehyde 113 in good to excellent yields .

Scientific Research Applications

Plant Chemical Defense Mechanisms

Benzo[b][1,4]thiazepine: has been investigated for its role in plant chemical defense. Researchers have found that controlled hydroxylation of diterpenoids (a class of specialized metabolites) allows plants to defend themselves against herbivores without causing autotoxicity . By inhibiting herbivore sphingolipid biosynthesis through post-ingestive backbone hydroxylation products, plants can avoid self-toxicity while still deterring herbivores.

Mechanism of Action

Target of Action

It’s known that organoboron compounds, such as boronic esters, are highly valuable building blocks in organic synthesis . They can be converted into a broad range of functional groups , suggesting a wide range of potential targets.

Mode of Action

The compound’s mode of action involves the protodeboronation of alkyl boronic esters utilizing a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation , a valuable transformation in organic synthesis. The protodeboronation is further used in the formal total synthesis of various organic compounds .

Biochemical Pathways

The transformations of organoboron compounds include oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations . These transformations suggest that the compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

It’s known that boronic acids and their esters are only marginally stable in water . The hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH , which could impact the compound’s ADME properties and bioavailability.

Result of Action

The compound’s protodeboronation process has been applied to the synthesis of various organic compounds , suggesting that it could potentially have a wide range of effects at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Thiophen-2-yl)-4-(p-tolyl)-2,3-dihydrobenzo[b][1,4]thiazepine. For instance, the pH strongly influences the rate of hydrolysis of phenylboronic pinacol esters . Therefore, the compound’s action could potentially be influenced by the pH of its environment.

Future Directions

Thiophene-based analogs continue to fascinate scientists due to their potential as biologically active compounds . They are expected to play a vital role for medicinal chemists in the development of advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

4-(4-methylphenyl)-2-thiophen-2-yl-2,3-dihydro-1,5-benzothiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NS2/c1-14-8-10-15(11-9-14)17-13-20(19-7-4-12-22-19)23-18-6-3-2-5-16(18)21-17/h2-12,20H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUCXLBMGQDZTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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